(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
(E)-N-(4,7-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a structurally complex benzo[d]thiazole derivative featuring a propargyl group at position 3, dimethoxy substituents at positions 4 and 7, and a sulfonamido acetamide moiety. The E-configuration of the imine bond in the benzothiazole ring likely enhances stability and influences electronic interactions with biological targets.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-6-9-19-14-11(23-3)7-8-12(24-4)15(14)25-16(19)17-13(20)10-18(2)26(5,21)22/h1,7-8H,9-10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIAYNHHRADOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC#C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a complex organic molecule recognized for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
This compound features a benzo[d]thiazole core, which is known for its diverse biological properties. The presence of methoxy groups and a prop-2-yn-1-yl substituent enhances its chemical reactivity and potential interactions with biological targets. The N-methylmethylsulfonamido group contributes to the molecule's complexity and may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1203440-68-9 |
While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that its structural features allow it to interact with various biological targets. The thiazole moiety has been associated with significant biological activities, including anticancer and antimicrobial effects. Future studies are necessary to clarify how this compound modulates cellular pathways.
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit cytotoxic properties against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against cancer cells, suggesting significant anticancer potential.
Case Study Example:
In a study examining thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxic activity. Such findings suggest that this compound may exhibit similar properties .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. The structural characteristics of this compound may enable it to inhibit bacterial growth or act as an antifungal agent.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into structure-activity relationships (SAR). For example:
Comparison with Similar Compounds
Benzothiazole vs. Triazole- and Quinazolinone-Based Analogues
- Target Compound: The benzothiazole core provides a planar, aromatic system with electron-donating methoxy groups, which may enhance π-π stacking interactions in biological systems.
- Triazole Acetamides () : Compounds like 6a–c feature a 1,2,3-triazole ring formed via 1,3-dipolar cycloaddition. The naphthyloxy and nitro-substituted phenyl groups in these analogues increase hydrophobicity and polarity, respectively, compared to the target compound’s dimethoxy-propargyl motif .
- Quinazolinone Thioacetamides (): Derivatives such as 5–10 incorporate a quinazolinone core with sulfamoylphenyl and thioacetamide groups.
Table 1: Structural Comparison
Physicochemical Properties
- Polarity and Solubility : The target compound’s dimethoxy groups enhance hydrophilicity compared to the naphthyloxy groups in 6a–c , which are highly hydrophobic. The sulfonamido group in the target may improve water solubility relative to the nitro groups in 6b–c , which increase polarity but reduce solubility .
- Thermal Stability: Quinazolinone derivatives in exhibit high melting points (251–315°C), attributed to strong intermolecular hydrogen bonding from sulfonamide and thioacetamide groups. The target compound’s melting point is unreported but may be lower due to the flexible propargyl side chain .
Analytical and Dereplication Strategies (Molecular Networking)
As highlighted in , molecular networking using MS/MS fragmentation patterns and cosine scores (ranging 0–1) enables rapid comparison of related compounds. For the target compound, this approach could cluster it with other sulfonamide-containing heterocycles, distinguishing it from triazole or oxadiazole derivatives based on unique fragmentation ions (e.g., m/z signals from the benzothiazole ring) .
Q & A
Q. What synthetic methodologies are effective for preparing (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide?
- Methodological Answer : The compound is synthesized via a multi-step protocol. Key steps include:
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1,3-Dipolar Cycloaddition : Reacting alkynes (e.g., prop-2-yn-1-yl derivatives) with azides in a copper-catalyzed "click" reaction (t-BuOH:H₂O 3:1 solvent, Cu(OAc)₂ catalyst, 6–8 h, room temperature) .
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Purification : Crude products are extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and recrystallized in ethanol .
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Validation : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .
Table 1: Key Synthetic Parameters
Step Conditions Yield Optimization Tips Cycloaddition Cu(OAc)₂ (10 mol%), RT, 6–8 h Use degassed solvents to avoid Cu oxidation Workup Ethyl acetate extraction, Na₂SO₄ drying Increase brine washes for purity Recrystallization Ethanol solvent Slow cooling enhances crystal quality
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N–H stretch at ~3260 cm⁻¹) .
- NMR :
- ¹H NMR: Aromatic protons (δ 7.2–8.6 ppm), methylsulfonamido (–SO₂N(CH₃)–) at δ 3.0–3.3 ppm .
- ¹³C NMR: Carbonyl (C=O) at ~165 ppm, benzo[d]thiazole carbons at 120–153 ppm .
- HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm error .
Q. What is the role of the prop-2-yn-1-yl group in the reaction mechanism?
- Methodological Answer : The prop-2-yn-1-yl group acts as a terminal alkyne in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective triazole formation. The electron-withdrawing benzo[d]thiazole core stabilizes the transition state, accelerating the reaction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
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Variation of Substituents : Synthesize analogs with modifications (e.g., nitro, fluoro, methoxy groups) on the benzo[d]thiazole or acetamide moieties.
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Biological Assays : Test analogs against target enzymes (e.g., VEGFR-2) using kinase inhibition assays. For example, nitro groups at C-6 enhance inhibitory potency .
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Statistical Analysis : Use ANOVA to compare IC₅₀ values and identify significant structural contributors.
Table 2: Example SAR Findings
Substituent Position Biological Activity (IC₅₀, nM) Key Observation 4-Nitro 12.4 ± 1.2 Enhanced hydrophobic interactions 7-Methoxy 45.6 ± 3.8 Reduced solubility, lower activity
Q. How do crystallographic data inform molecular interaction studies?
- Methodological Answer :
- X-Ray Crystallography : Resolve dihedral angles (e.g., 61.8° between benzo[d]thiazole and thiazole rings) to assess planarity and docking compatibility .
- Hydrogen Bonding : Identify R₂²(8) motifs (N–H⋯N interactions) that stabilize dimers, influencing solubility and target binding .
Q. What computational approaches predict binding modes with VEGFR-2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding in the VEGFR-2 ATP pocket (PDB: 4ASD). Key interactions:
- Hydrogen bonds between sulfonamido oxygen and Lys868.
- π-Stacking of benzo[d]thiazole with Phe1047 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex.
Q. How can contradictions in enzyme inhibition data be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate IC₅₀ discrepancies using SPR (surface plasmon resonance) to measure binding kinetics independently.
- Control Experiments : Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
